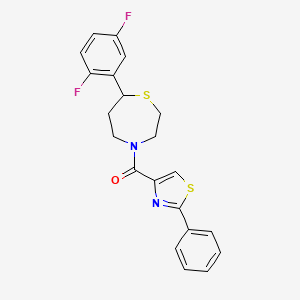

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone, also known as DT-010, is a novel compound that has shown promising results in scientific research applications. It belongs to the thiazepanone family of compounds and has been synthesized using various methods.

Applications De Recherche Scientifique

- Mirabegron is primarily used to treat overactive bladder (OAB) symptoms, including urge urinary incontinence, urgency, and frequent urination. It acts as a beta-3 adrenergic agonist , relaxing the detrusor muscle of the bladder and increasing bladder capacity .

- Beyond its role in OAB, Mirabegron exhibits selective antagonism of the histamine H1 receptor . Its potency is comparable to cetirizine (an antihistamine) and superior to fexofenadine .

- Some studies suggest that Mirabegron may have cardiovascular benefits. It could improve left ventricular function and reduce cardiac fibrosis, making it a candidate for heart failure management .

- Research indicates that Mirabegron might enhance insulin sensitivity and mitigate metabolic syndrome features. It could be explored further in the context of diabetes and related conditions .

- Preliminary studies suggest that Mirabegron may inhibit cancer cell growth. Its potential as an anti-cancer agent warrants investigation, especially in specific tumor types .

- Given its effects on neurotransmitter release, Mirabegron could have implications in neurological disorders. Research might explore its impact on conditions like Parkinson’s disease or neurogenic bladder dysfunction .

Overactive Bladder Treatment

Selective Histamine H1 Receptor Antagonism

Potential Cardiovascular Applications

Metabolic Syndrome and Insulin Sensitivity

Cancer Research

Neurological Disorders

Propriétés

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2OS2/c22-15-6-7-17(23)16(12-15)19-8-9-25(10-11-27-19)21(26)18-13-28-20(24-18)14-4-2-1-3-5-14/h1-7,12-13,19H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGZQERSLXDMKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)

![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)

![3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2597926.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597927.png)